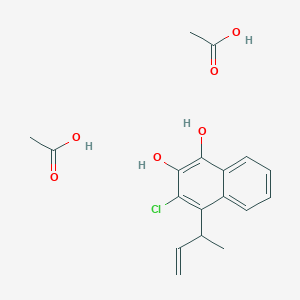![molecular formula C30H46O4S2 B14379523 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] CAS No. 88660-99-5](/img/structure/B14379523.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is a chemical compound known for its unique structure and properties It features a disulfide bond linking two phenolic rings, each substituted with a hydroxymethyl group and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] typically involves the following steps:
Formation of the Phenolic Rings: The phenolic rings are synthesized through a series of reactions starting from benzene derivatives. These reactions often include nitration, reduction, and alkylation to introduce the necessary substituents.
Introduction of the Disulfide Bond: The disulfide bond is introduced by oxidizing thiol groups. This can be achieved using reagents such as iodine or hydrogen peroxide under controlled conditions.
Final Assembly: The hydroxymethyl and octyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated phenolic derivatives.
科学的研究の応用
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] involves its ability to interact with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Disulfide Bond Interactions: The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both hydroxymethyl and octyl groups enhances its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
88660-99-5 |
|---|---|
分子式 |
C30H46O4S2 |
分子量 |
534.8 g/mol |
IUPAC名 |
2-[[2-hydroxy-3-(hydroxymethyl)-5-octylphenyl]disulfanyl]-6-(hydroxymethyl)-4-octylphenol |
InChI |
InChI=1S/C30H46O4S2/c1-3-5-7-9-11-13-15-23-17-25(21-31)29(33)27(19-23)35-36-28-20-24(18-26(22-32)30(28)34)16-14-12-10-8-6-4-2/h17-20,31-34H,3-16,21-22H2,1-2H3 |
InChIキー |
KVUZOFGYXAIJGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CCCCCCCC)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
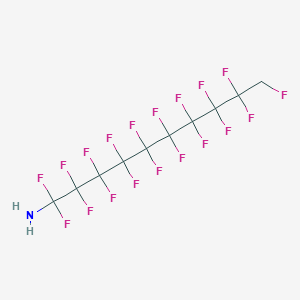
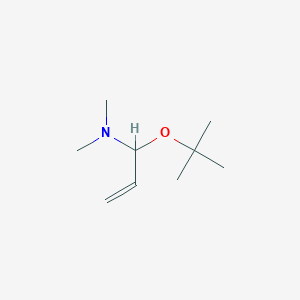
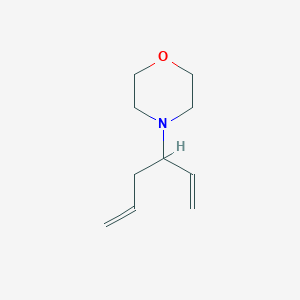
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
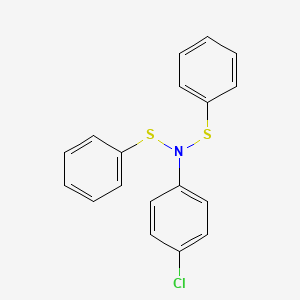
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
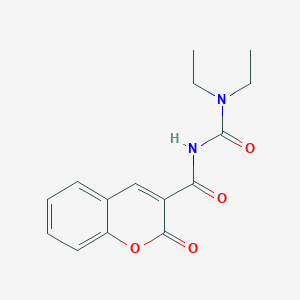
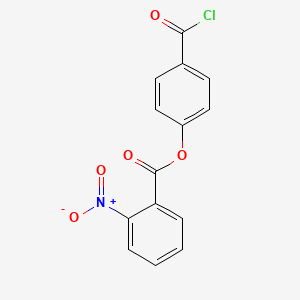
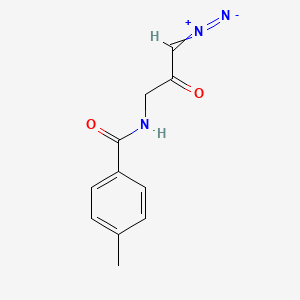
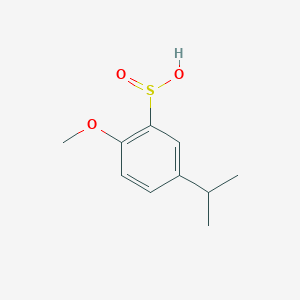
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
